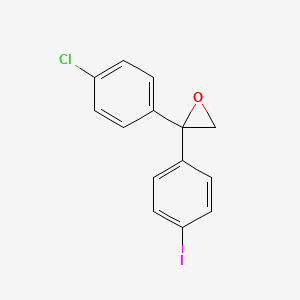
2-(4-Chlorophenyl)-2-(4-iodophenyl)oxirane
Cat. No. B8560526
Key on ui cas rn:
857532-00-4
M. Wt: 356.58 g/mol
InChI Key: WXMLRJXLEVSVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08497294B2
Procedure details


2-(4-Chloro-phenyl)-2-(4-iodo-phenyl)-oxirane (500 mg, 1.40 mmol) was dissolved in 2M NH3 in methanol (5 ml, 10.0 mmol) and the solution was heated in a microwave at 130° C. for 60 minutes. Upon cooling, the solvent was removed in vacuo to furnish the desired product. Three identical reactions were carried out and afforded 1.55 g (98%) of the product 2-amino-1-(4-chloro-phenyl)-1-[4-iodo-phenyl]-ethanol. The crude product was pure and was used in the next step without purification.



Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]3[CH:16]=[CH:15][C:14]([I:17])=[CH:13][CH:12]=3)[CH2:10][O:9]2)=[CH:4][CH:3]=1.CO.[NH3:20]>>[NH2:20][CH2:10][C:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)([C:11]1[CH:16]=[CH:15][C:14]([I:17])=[CH:13][CH:12]=1)[OH:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C1(OC1)C1=CC=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC(O)(C1=CC=C(C=C1)I)C1=CC=C(C=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
